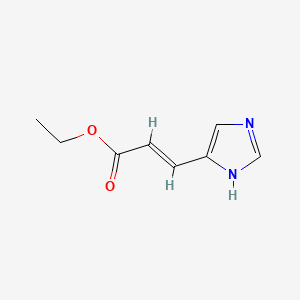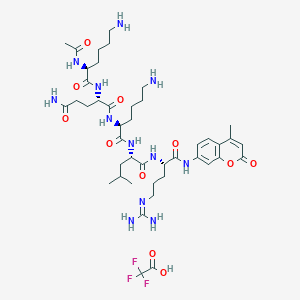![molecular formula C12H12FNO3 B6590543 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid CAS No. 1098380-51-8](/img/structure/B6590543.png)
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid” is a chemical compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F . This indicates that the compound contains an amide group (C(=O)N), a carboxylic acid group (C(=O)O), a fluorophenyl group (C1=CC=C(C=C1)F), and a carbon-carbon double bond (C=C).Physical and Chemical Properties Analysis
The exact mass of the compound is 237.080121 g/mol . It has a Polar Surface Area (PSA) of 66.4 Ų , indicating its polarity. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Applications De Recherche Scientifique
Biological and Pharmacological Impact of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA) and its derivatives, have garnered attention for their multifaceted roles in health and disease management. These compounds exhibit a wide array of therapeutic properties, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and their ability to act as free radicals scavengers and central nervous system (CNS) stimulators. CGA, in particular, has been shown to modulate lipid metabolism and glucose regulation, which could be beneficial in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA's hepatoprotective effects are highlighted by its capacity to protect against chemical or lipopolysaccharide-induced liver injuries, showcasing its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Fluorine in Protein Design
The integration of fluorinated analogs of hydrophobic amino acids into proteins has been explored to create proteins with novel chemical and biological properties. Fluorination has been identified as a general and effective strategy to enhance the stability of proteins against chemical and thermal denaturation, while retaining their structure and biological activity. This approach has been particularly useful for small proteins that can be synthesized via peptide synthesis, indicating potential applications in protein design and the development of therapeutic agents with improved stability and efficacy (Buer & Marsh, 2012).
Environmental and Health Considerations
While the focus on 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid's scientific applications is paramount, it is equally important to consider the environmental and health implications of related compounds. Research on polyfluoroalkyl chemicals, for example, underscores the need for careful evaluation and risk assessment of fluorinated compounds due to their persistence in the environment and potential health risks. This body of research calls for more comprehensive studies to fully understand the safety profile of fluorinated alternatives in both human health and environmental contexts (Wang et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)
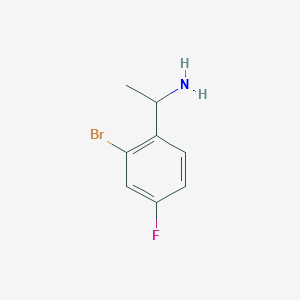
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
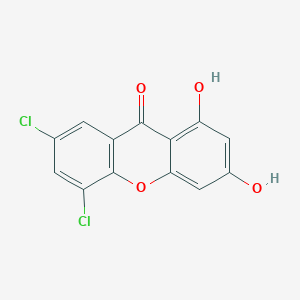
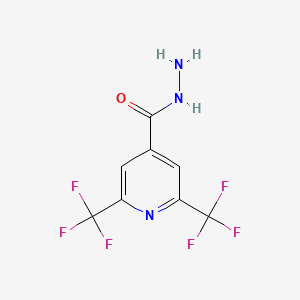
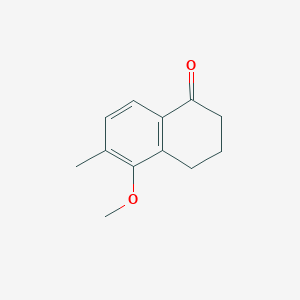
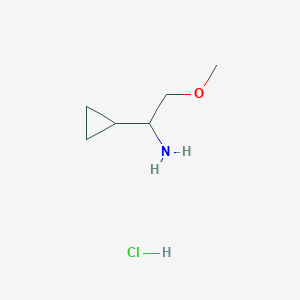
![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

